molecular formula C4H3NO2S B1296636 Isothiazole-3-carboxylic acid CAS No. 4576-90-3

Isothiazole-3-carboxylic acid

Cat. No. B1296636
CAS RN: 4576-90-3
M. Wt: 129.14 g/mol
InChI Key: BMPVWNJQCJQBFW-UHFFFAOYSA-N
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Description

Isothiazole-3-carboxylic acid is an organic compound with the molecular formula C4H3NO2S . The compound is part of the isothiazole family, which are heterocyclic compounds that feature an unsaturated ring with an S-N bond .


Synthesis Analysis

The synthesis of isothiazole derivatives, including Isothiazole-3-carboxylic acid, has been a subject of research. For instance, one study reported the synthesis of water-soluble mixed-ligand copper(II) complexes with 4,5-dichloro-isothiazole-3-carboxylic acid . Another study discussed the synthesis of isothiazoles via condensation reactions, metal-catalysis, ring rearrangements, and other methods .


Molecular Structure Analysis

The molecular structure of Isothiazole-3-carboxylic acid consists of a five-membered ring with an S-N bond . The compound has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC .


Chemical Reactions Analysis

Isothiazole-3-carboxylic acid can participate in various chemical reactions. For example, it has been used in the synthesis of Ni (II) and Co (II) complexes . The behavior of these complexes in ethanol solution and phosphate buffer saline was studied using mass spectrometry and UV–Vis spectroscopy .


Physical And Chemical Properties Analysis

Isothiazole-3-carboxylic acid has a molecular weight of 129.13700, a density of 1.525, and a boiling point of 178ºC . Its exact mass is 128.98800, and it has a LogP value of 0.84130 .

Scientific Research Applications

Synthesis and Reactivity

Isothiazole-3-carboxylic acid and its derivatives are valuable intermediates in the synthesis of a wide range of compounds with diverse applications. A notable method involves the preparation of isothiazole-3- and 4-carboxylate esters through 1,3-dipolar cycloaddition of nitrile sulfides, followed by oxidation. This technique provides a convenient route to access various 3-substituted isothiazoles, showcasing the versatility of isothiazole chemistry in synthetic organic methodologies (Crosby et al., 2000).

Biological and Pharmacological Applications

Isothiazole derivatives have been explored for their biological and pharmacological activities. For instance, studies have reported the synthesis of new derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid, highlighting their immunological activity. These compounds, particularly the 4 and 5-substituted derivatives, demonstrated potential in modulating immune responses, thereby indicating the therapeutic potential of isothiazole derivatives in immunology (Lipnicka & Zimecki, 2007).

Catalysis and Material Science

Isothiazoles have also found application in the field of catalysis and material science. The synthesis and application of metal complexes involving isothiazole derivatives highlight their utility in catalyzing cross-coupling reactions. These metal complexes have been utilized in 'green chemistry' due to their effectiveness in aqueous and aqueous-alcoholic media, demonstrating the role of isothiazole derivatives in environmentally friendly chemical processes (Kletskov et al., 2019).

Dye Synthesis

The synthesis of azo disperse dyes utilizing isothiazole derivatives has been explored, highlighting the application of these compounds in the textile industry. The synthesis of 3-amino-4-phenylthieno[2,3-c]isothiazole and its utilization in the preparation of aryl azo dyes demonstrate the contribution of isothiazole chemistry to the development of new dyes with desirable color and fastness properties for polyester fabric (Pawar et al., 2005).

Safety And Hazards

Isothiazole-3-carboxylic acid is harmful if swallowed, inhaled, or in contact with skin . It is recommended to use personal protective equipment, ensure adequate ventilation, and avoid breathing mist, gas, or vapors when handling this compound .

Future Directions

The future directions for Isothiazole-3-carboxylic acid and its derivatives could involve the development of new eco-friendly synthetic strategies . Additionally, the potential application of metal-free synthetic routes for the synthesis of isoxazoles, including Isothiazole-3-carboxylic acid, could be explored .

properties

IUPAC Name

1,2-thiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3NO2S/c6-4(7)3-1-2-8-5-3/h1-2H,(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMPVWNJQCJQBFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00339862
Record name Isothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Isothiazole-3-carboxylic acid

CAS RN

4576-90-3
Record name Isothiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00339862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2-thiazole-3-carboxylic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
47
Citations
JA Eremina, EV Lider, TS Sukhikh, LS Klyushova… - Inorganica Chimica …, 2020 - Elsevier
Mixed-ligand copper(II) complexes based on 1,10-phenanthroline and related compounds are of interest to scientists due to their promising anticancer properties. In this study, four new …
Number of citations: 29 www.sciencedirect.com
JA Eremina, KS Smirnova, EV Lider… - Transition Metal …, 2022 - Springer
… 4,5-Dichloro-isothiazole-3-carboxylic acid was synthesized as previously described [1, 19, … Mononuclear complexes based on 4,5-dichloro-isothiazole-3-carboxylic acid [Co(H 2 O) 2 L 2 …
Number of citations: 4 link.springer.com
A Holland, R Slack, TF Warren… - Journal of the Chemical …, 1965 - pubs.rsc.org
… Derivatives of isothiazole-3-carboxylic acid are not readily accessible and the parent acid has only been prepared by indirect methods.lY6 It has now been found that 3-…
Number of citations: 17 pubs.rsc.org
AV Kletskov, NA Bumagin, FI Zubkov, DG Grudinin… - …, 2020 - thieme-connect.com
… Among the methods for the synthesis of isothiazoles based on other heterocycles, the recently proposed method for the synthesis of 3-phenyl(heteroaryl)isothiazole-3-carboxylic acid …
Number of citations: 56 www.thieme-connect.com
FC James, HD Krebs - Australian Journal of Chemistry, 1982 - CSIRO Publishing
… protons was revealed by nmr spectroscopy and this indicated that the acid was not thieno[3,4-dlisothiazole-4-carboxylic acid but may be thieno[2,3-c]isothiazole3-carboxylic acid formed …
Number of citations: 7 www.publish.csiro.au
RR Hunma - 1973 - gala.gre.ac.uk
The first part of this thesis describes investigations on the synthesis and chemistry of isothiazolo[5,4-b] pyridines. The syntheses of a number of alkyl isothiazolo[5,4-b] pyridines from 5-…
Number of citations: 3 gala.gre.ac.uk
DA Vasilevskii, NA Galinovskii, LA Golovchenko… - Russian Journal of …, 2014 - Springer
… The fungicidal activity of III was higher than the activity of both pure 2-phenylphenol and its 1:1 mixture with 4,5-dichloroisothiazole-3-carboxylic acid. …
Number of citations: 2 link.springer.com
D Buttimore, MPL Caton, JD Renwick… - Journal of the Chemical …, 1965 - pubs.rsc.org
… Decarboxylation of isothiazole-3-carboxylic acid (Va) to isothiazole * proceeded readily on heating, like the isothiazole-5-carboxylic acids but unlike the 4-carboxylic acids.4 …
Number of citations: 0 pubs.rsc.org
YA Golubeva, KS Smirnova, K Lubov'S… - Прикладная химия …, 2011 - vuzbiochemi.elpub.ru
… In this study, copper (II) complex [Cu (phendione) L2]· C2H5OH with 1, 10-phenanthroline-5, 6-dione (phendione) and 4, 5-dichloro-isothiazole-3carboxylic acid (HL) was synthesized …
Number of citations: 5 vuzbiochemi.elpub.ru
KS Smirnova, LS Klyushova, VI Potkin… - … . Прикладная химия и …, 2021 - cyberleninka.ru
… In this study, copper(II) complex [Cu(phendione)L2]·C2H5OH with 1,10-phenanthroline-5,6-dione (phendione) and 4,5-dichloro-isothiazole-3-carboxylic acid (HL) was synthesized and …
Number of citations: 0 cyberleninka.ru

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